molecular formula C17H18ClNO2S B2548019 N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-(4-methylphenyl)acetamide CAS No. 477710-08-0

N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-(4-methylphenyl)acetamide

Cat. No.: B2548019
CAS No.: 477710-08-0
M. Wt: 335.85
InChI Key: YLHUQWVXBGGIJG-UHFFFAOYSA-N
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Description

N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-(4-methylphenyl)acetamide is a sulfoxide-containing acetamide derivative characterized by a 4-chlorophenyl sulfinyl group (-S(O)C₆H₄Cl) attached to an ethylamine chain, which is further linked to a 4-methylphenyl acetamide moiety. The sulfinyl group introduces chirality, making stereochemistry a critical factor in its interactions.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfinylethyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-13-2-4-14(5-3-13)12-17(20)19-10-11-22(21)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHUQWVXBGGIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCCS(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications

  • Drug Design : The target compound’s sulfinyl group and chloro substituent make it a candidate for optimizing polarity and target engagement. Hybridization with triazole or benzimidazole moieties (as in and ) could enhance activity .
  • Stereochemistry : The chiral sulfinyl center warrants enantiomeric resolution studies to assess differential biological effects.
  • Synthetic Accessibility : Compared to piperazine or triazole-containing analogs, the target compound’s simpler structure may offer easier scalability .

Preparation Methods

CDI-Mediated Amidation

The most widely reported method involves 1,1'-carbonyldiimidazole (CDI)-activated coupling of 2-(4-methylphenyl)acetic acid with 2-((4-chlorophenyl)sulfenyl)ethylamine. As described in Scheme 3 of source, this two-step process achieves 71–90% yields:

Step 1: Acid Activation
2-(4-Methylphenyl)acetic acid (10 mmol) reacts with CDI (12 mmol) in anhydrous THF at 0–5°C for 2 hr, forming the imidazolide intermediate.

Step 2: Amine Coupling
The intermediate reacts with 2-((4-chlorophenyl)sulfenyl)ethylamine (9.5 mmol) at room temperature for 12 hr. Post-reaction purification via silica gel chromatography (hexane:EtOAc = 3:1) yields the sulfenyl precursor.

Key Data:

Parameter Value
Temperature 0–25°C
Reaction Time 14 hr total
Yield 85% (avg)
Purity (HPLC) >98%

Thionyl Chloride Route

For acid-sensitive substrates, thionyl chloride (SOCl₂) converts 2-(4-methylphenyl)acetic acid to its acid chloride, which subsequently reacts with the amine in dichloromethane (DCM). Source documents 54–67% yields for this method:

Reaction Conditions:

  • SOCl₂ (2.5 eq), reflux, 3 hr
  • Amine (1.1 eq), DCM, 0°C to RT, 8 hr

Advantage:

  • Avoids CDI-related byproducts
  • Suitable for gram-scale synthesis

Sulfinyl Group Introduction via Oxidation

Meta-Chloroperbenzoic Acid (mCPBA) Oxidation

The sulfenyl (-S-) moiety in the precursor is oxidized to sulfinyl (-SO-) using mCPBA in chloroform at −20°C (Source):

Procedure:

  • Dissolve sulfenyl intermediate (5 mmol) in CHCl₃ (20 mL)
  • Add mCPBA (5.5 mmol) dropwise over 30 min
  • Stir at −20°C for 4 hr
  • Quench with Na₂S₂O₃, extract with DCM

Yield: 78–82%
Side Products: <5% sulfone (-SO₂-) formation

Hydrogen Peroxide–Tungstate System

A catalytic system using Na₂WO₄·2H₂O (0.1 eq) and H₂O₂ (30%, 2 eq) in methanol achieves comparable results at 25°C (Source):

Optimization Data:

Parameter Optimal Value
pH 4.5 (acetate buffer)
Reaction Time 6 hr
Conversion 95%
Selectivity (SO:SO₂) 19:1

Asymmetric Synthesis via Pummerer Reaction

Source details a stereoselective approach using chiral auxiliaries:

Chiral Sulfinyldiacetic Acid Synthesis

  • (4-Methylphenyl)acetic acid is converted to its (S)-sulfinyl ester using (S)-(−)-menthol
  • Pummerer rearrangement with (TMS)₂NLi generates the sulfoxide with 88% ee

Critical Parameters:

  • Anhydrous conditions (H₂O < 50 ppm)
  • −78°C reaction temperature
  • 3Å molecular sieves to scavenge protons

Enzymatic Resolution

Porcine pancreatic lipase (PPL) hydrolyzes racemic sulfinyl esters in phosphate buffer (pH 7.2), achieving 94% enantiomeric excess for the (R)-isomer.

Purification and Characterization

Chromatographic Methods

  • Normal Phase HPLC :
    Column: Zorbax Silica (250 × 4.6 mm)
    Eluent: n-Hexane/i-PrOH (90:10), 1 mL/min
    Retention: 14.2 min (sulfenyl), 17.8 min (sulfinyl)

  • Recrystallization :
    Ethanol/water (7:3) at −20°C affords needle-like crystals with 99.5% purity

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃):
δ 7.32 (d, J=8.4 Hz, 2H, Ar-H),
7.24 (d, J=8.1 Hz, 2H, Ar-H),
6.89 (s, 1H, NH),
4.12 (t, J=6.3 Hz, 2H, CH₂SO),
3.47 (q, J=6.6 Hz, 2H, NCH₂),
2.51 (s, 3H, CH₃),
2.34 (s, 2H, COCH₂)

HRMS (ESI):
Calcd for C₁₇H₁₈ClNO₂S [M+H]⁺: 335.0747
Found: 335.0746

Industrial-Scale Considerations

Cost Analysis

  • CDI route: $647.61/g (1 mg scale)
  • Thionyl chloride route: $412.20/g (10 g scale)

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable 90% yield in 8 min residence time through:

  • T-junction mixing of acid chloride and amine streams
  • In-line IR monitoring of sulfinyl formation

Photocatalytic Oxidation

Visible-light-driven oxidation using eosin Y catalyst achieves 91% conversion with O₂ as terminal oxidant, reducing waste compared to mCPBA.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural features of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm the sulfinyl group (–SO–\text{–SO–}) and acetamide backbone. Compare chemical shifts with structurally similar compounds like NN-(4-chlorophenyl)acetamide derivatives .
  • X-ray Crystallography : For unambiguous structural determination, employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-stacking). Refer to protocols in studies of analogous sulfinyl acetamides .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns, particularly for the sulfinyl moiety .

Q. What are the standard synthetic routes for preparing sulfinyl-containing acetamides like this compound?

  • Methodological Answer :

  • Step 1 : Synthesize the precursor NN-(2-mercaptoethyl)acetamide via nucleophilic substitution between 2-chloroethylamine and a thiol-containing intermediate.
  • Step 2 : Oxidize the thioether (–S–\text{–S–}) to sulfinyl (–SO–\text{–SO–}) using controlled oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2) under inert conditions. Monitor reaction progress with thin-layer chromatography (TLC) .
  • Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) and confirm purity using HPLC .

Advanced Research Questions

Q. How can contradictory data between experimental and computational structural models be resolved?

  • Methodological Answer :

  • Refinement Protocols : Use SHELXL to adjust thermal parameters and hydrogen atom placement in X-ray data. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to identify discrepancies in bond angles or torsional strains .
  • Dynamic Effects : Account for temperature-dependent conformational flexibility (e.g., sulfinyl group orientation) using variable-temperature NMR or molecular dynamics simulations .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Optimized Oxidation : Use catalytic VO(acac)2\text{VO(acac)}_2 in H2O2\text{H}_2\text{O}_2 to enhance sulfinyl group formation efficiency while minimizing over-oxidation to sulfone (–SO2\text{–SO}_2–) .
  • Protection-Deprotection : Protect the acetamide nitrogen during oxidation using tert-butoxycarbonyl (Boc) groups, then deprotect under acidic conditions .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates, reducing side-product carryover .

Q. How does the sulfinyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and frontier molecular orbitals. Compare sulfinyl derivatives with thioether or sulfone analogs to assess electron-withdrawing effects .
  • Experimental Validation : Use Hammett substituent constants (σ\sigma) to quantify electronic effects on reaction rates (e.g., nucleophilic acyl substitution) .

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Methodological Answer :

  • Hydrogen Bonding : Identify N–HO\text{N–H} \cdots \text{O} and C–HO\text{C–H} \cdots \text{O} interactions via Hirshfeld surface analysis. Compare with sulfonyl or non-sulfinyl acetamides to assess packing efficiency .
  • π-Stacking : Analyze centroid distances between aromatic rings (e.g., 4-chlorophenyl and 4-methylphenyl groups) using Mercury software .

Data Contradiction Analysis

Q. How should researchers address discrepancies between NMR and X-ray data for sulfinyl group conformation?

  • Methodological Answer :

  • Dynamic NMR : Perform VT-NMR to detect restricted rotation around the S–O bond. If coalescence is observed, refine X-ray models to include disorder parameters .
  • Twinned Crystals : Use SHELXD to deconvolute twinning in X-ray data, which may obscure true sulfinyl geometry .

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